molecular formula C12H14F3N5 B7100604 N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B7100604
M. Wt: 285.27 g/mol
InChI Key: HXJWJPQPWIPCTB-UHFFFAOYSA-N
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Description

N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound that features a triazole ring, a pyridine ring, and a trifluoromethyl group

Properties

IUPAC Name

N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c1-2-5-20-8-10(18-19-20)7-17-11-4-3-9(6-16-11)12(13,14)15/h3-4,6,8H,2,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJWJPQPWIPCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=N1)CNC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the propyl group.

    Reduction: Reduction reactions can occur at the pyridine ring or the triazole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored for the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
  • N-[(1-ethyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
  • N-[(1-butyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the specific combination of its functional groups. The propyl group provides a balance between hydrophobicity and steric bulk, while the trifluoromethyl group enhances its chemical stability and biological activity. This combination of features makes it distinct from other similar compounds and potentially more effective in its applications.

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